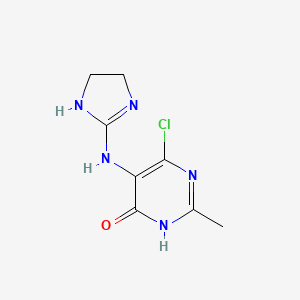

(E)-N-Desmethyl-N-formyl Doxepin

Overview

Description

Doxepin is a psychotropic agent used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . It is a tricyclic antidepressant (TCA) that works on the central nervous system (CNS) to increase levels of certain chemicals in the brain .

Synthesis Analysis

The synthesis of doxepin involves several steps, including nucleophilic addition reaction, elimination reaction, nucleophilic substitution reaction, and neutralization reaction . The synthesis method comprises carrying out nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one and 3-chloropropyl-tert-butyl ether .Molecular Structure Analysis

The molecular formula of doxepin is C19H21NO . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The (Z) stereoisomer corresponds to cidoxepin .Chemical Reactions Analysis

Doxepin is a familiar substituent of dibenzoxepine, and its principal characteristics originate from the tertiary amino group of the aliphatic chain . The chemical reactions of doxepin involve blocking both NET & SERT (with relative selectivity for NET > SERT) and it has antihistamine effects .Physical And Chemical Properties Analysis

Doxepin is a tricyclic antidepressant with high permeability and solubility . It blocks the reuptake of monoamines and induces potent analgesic outcomes on the treatment fatigue and insomnia .Scientific Research Applications

Biotransformation and Metabolism

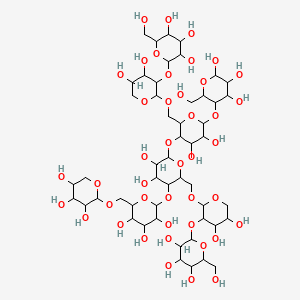

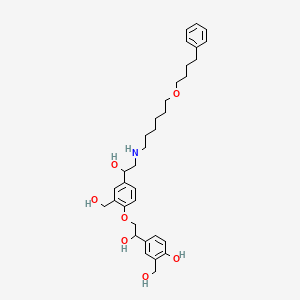

- Cunninghamella elegans, a filamentous fungus, can biotransform doxepin into several metabolites, including (E)-N-Desmethyl-N-formyl Doxepin. This process mirrors some aspects of human metabolism of doxepin (Moody, Freeman, & Cerniglia, 1999).

- Cytochrome P450 2D6 (CYP2D6) plays a major role in the stereospecific metabolism of E- and Z-doxepin, suggesting that CYP2D6 is a crucial enzyme in doxepin metabolism, particularly for E-isomers (Haritos, Ghabrial, Ahokas, & Ching, 2000).

Stereochemistry and Analytical Techniques

- Doxepin consists of E (trans) and Z (cis) stereoisomers, and its metabolism exhibits stereoselectivity. This property is significant in analyzing and understanding the behavior of its metabolites, including (E)-N-Desmethyl-N-formyl Doxepin, in biological systems (Haritos, Ghabrial, Ahokas, & Ching, 1999).

- A study on the stereoselective metabolism of doxepin and N-desmethyldoxepin indicates that the metabolic pathway favors the E-isomer, which includes (E)-N-Desmethyl-N-formyl Doxepin (Yan, Hubbard, Mckay, & Midha, 1997).

- Advanced analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect doxepin and its metabolites, including (E)-N-Desmethyl-N-formyl Doxepin, in biological samples (Badenhorst, Sutherland, de Jager, Scanes, Hundt, Swart, & Hundt, 2000).

Mechanism of Action

Target of Action

(E)-N-Desmethyl-N-formyl Doxepin, a derivative of Doxepin, is likely to share similar targets with its parent compound. Doxepin is known to interact with several receptors in the brain. It primarily targets the histamine H1 and H2 receptors , and acts as an antagonist . It also interacts with serotonin receptors , alpha 1 adrenergic receptors , and muscarinic cholinergic receptors . These targets play crucial roles in mood regulation, sleep, and various cognitive functions.

Mode of Action

Doxepin inhibits the reuptake of noradrenalin and serotonin , with a weaker effect on dopamine reuptake . This increases the amounts of these neurotransmitters in the brain, which can help improve mood and reduce anxiety. As an antagonist, it binds to histamine and other receptors, preventing them from being activated. This action is believed to contribute to its sleep-promoting properties .

Biochemical Pathways

Doxepin affects several biochemical pathways. Its inhibition of noradrenalin and serotonin reuptake alters the balance of neurotransmitters in the brain, affecting mood and anxiety levels . Its antagonistic action on histamine and other receptors can affect sleep patterns . The metabolism of Doxepin involves demethylation to the active metabolite desmethyldoxepin, hydroxylation, and glucuronidation .

Pharmacokinetics

Doxepin is a mixture of Z (cis)- and E (trans)-isomers, with the E-isomer being more active as a serotonin reuptake inhibitor . The major route of metabolism for both isomers is demethylation to the active metabolite desmethyldoxepin, carried out by the cytochrome P450 2C19 (CYP2C19), with possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 . The hydroxylated isomers are then glucuronidated . Doxepin is lipophilic and can easily pass through the blood-brain-barrier .

Result of Action

The actions of Doxepin result in increased levels of noradrenalin and serotonin in the brain, which can help to improve mood and reduce anxiety . Its antagonistic action on histamine and other receptors can promote sleep . In clinical studies, Doxepin has been shown to be effective in treating depression, anxiety, and insomnia .

Action Environment

The action of Doxepin can be influenced by various environmental factors. For instance, its high solubility seems to be related to its bioavailability and thus, may lead to higher toxicity .

Safety and Hazards

Future Directions

properties

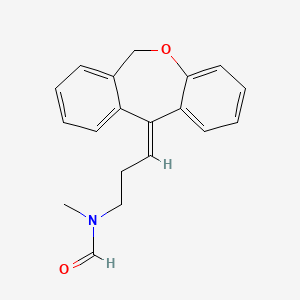

IUPAC Name |

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVYCYABWFVNIZ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730867 | |

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-Desmethyl-N-formyl Doxepin | |

CAS RN |

250331-52-3 | |

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.